

# Application Notes and Protocols for CCW 28-3: A BRD4-Targeting PROTAC

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## Compound of Interest

Compound Name: CCW 28-3

Cat. No.: B15571146

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## Introduction

**CCW 28-3** is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer. **CCW 28-3** operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BRD4.

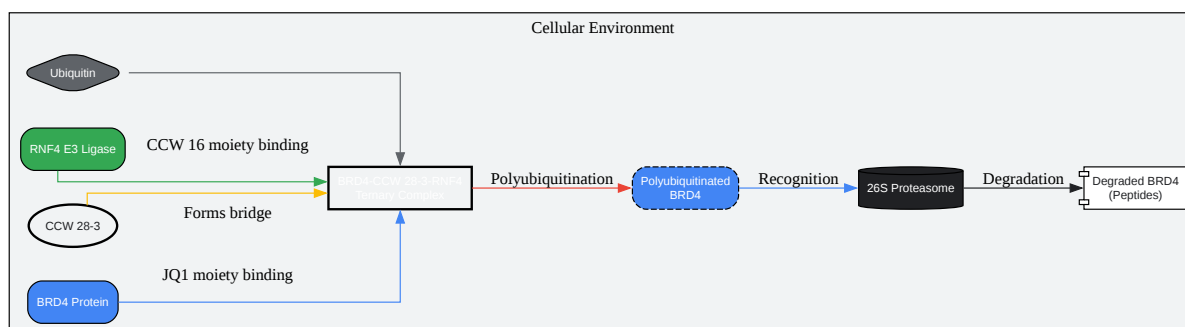
This document provides detailed application notes and experimental protocols for the use of **CCW 28-3** in research settings.

## Mechanism of Action

**CCW 28-3** is composed of three key moieties: a ligand that binds to the BRD4 protein (derived from the well-characterized BET inhibitor, JQ1), a ligand that recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) (CCW 16), and a linker connecting these two ligands.<sup>[1][2]</sup>

The mechanism of action involves the formation of a ternary complex between BRD4, **CCW 28-3**, and RNF4. This proximity, induced by **CCW 28-3**, facilitates the RNF4-mediated polyubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by

the 26S proteasome.[3][4][5] This catalytic process allows for the degradation of multiple BRD4 molecules by a single molecule of **CCW 28-3**.



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Caption: Mechanism of action of **CCW 28-3**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **CCW 28-3** based on published in vitro experiments.

Table 1: In Vitro Binding Affinity

Target	Assay Type	Value (IC <sub>50</sub> )	Reference
RNF4	Competitive Activity-Based Protein Profiling (ABPP)	0.54 $\mu$ M	[4][6]

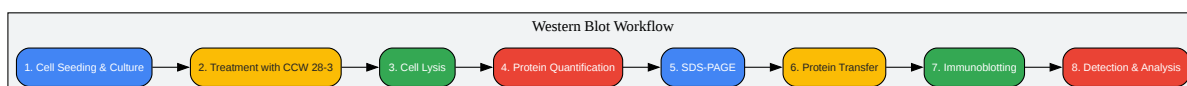
Table 2: In Vitro Cellular Activity

Cell Line	Experiment	Concentration	Duration	Observation	Reference
231MFP Breast Cancer	BRD4 Degradation (Western Blot)	1 $\mu$ M	3 hours	Significant BRD4 degradation	[4]
231MFP Breast Cancer	BRD4 Degradation (Western Blot)	10 $\mu$ M	3 hours	More pronounced BRD4 degradation	[4]
231MFP Breast Cancer	Quantitative Proteomics (TMT)	1 $\mu$ M	3 hours	BRD4 as a primary degraded protein	[4]
HeLa (RNF4 WT vs. KO)	BRD4 Degradation (Western Blot)	10 $\mu$ M	5 hours	Degradation only in RNF4 WT cells	[4]

## Experimental Protocols

### Protocol 1: In Vitro BRD4 Degradation Assay by Western Blot

This protocol details the procedure to assess the degradation of BRD4 in a cellular context following treatment with **CCW 28-3**.



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Caption: Western blot experimental workflow.

Materials:

- 231MFP breast cancer cells (or other suitable cell line)
- **CCW 28-3**
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD4, anti-Actin (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture: Seed 231MFP cells in 6-well plates and culture until they reach 70-80% confluency.
- Treatment:
  - Prepare stock solutions of **CCW 28-3** in DMSO.
  - Treat cells with varying concentrations of **CCW 28-3** (e.g., 0.1, 1, 10  $\mu$ M) or DMSO as a vehicle control.
  - For mechanistic studies, pre-incubate cells with inhibitors for 30 minutes prior to **CCW 28-3** treatment:
    - Proteasome inhibitor: Bortezomib (10  $\mu$ M)
    - E1 ubiquitin activating enzyme inhibitor: TAK-243 (10  $\mu$ M)
    - BRD4 inhibitor: JQ1 (10  $\mu$ M)
  - Incubate the cells for the desired time points (e.g., 1, 3, 6, 24 hours).
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add 100-200  $\mu$ L of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration for all samples.

- Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Repeat the immunoblotting process for the loading control antibody (e.g., anti-Actin).
- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Visualize the protein bands using a chemiluminescence imaging system.
  - Quantify the band intensities and normalize the BRD4 signal to the loading control.

## Protocol 2: In Vivo Formulation and Administration (General Guidance)

Specific in vivo dosages for **CCW 28-3** have not been extensively published. However, based on studies with other JQ1-based PROTACs, a starting dose range of 5-50 mg/kg administered via intraperitoneal (IP) injection can be considered for initial studies in mouse xenograft models. The formulation should be optimized based on the physicochemical properties of **CCW 28-3**. Below are general formulation examples.

Table 3: Example In Vivo Formulations

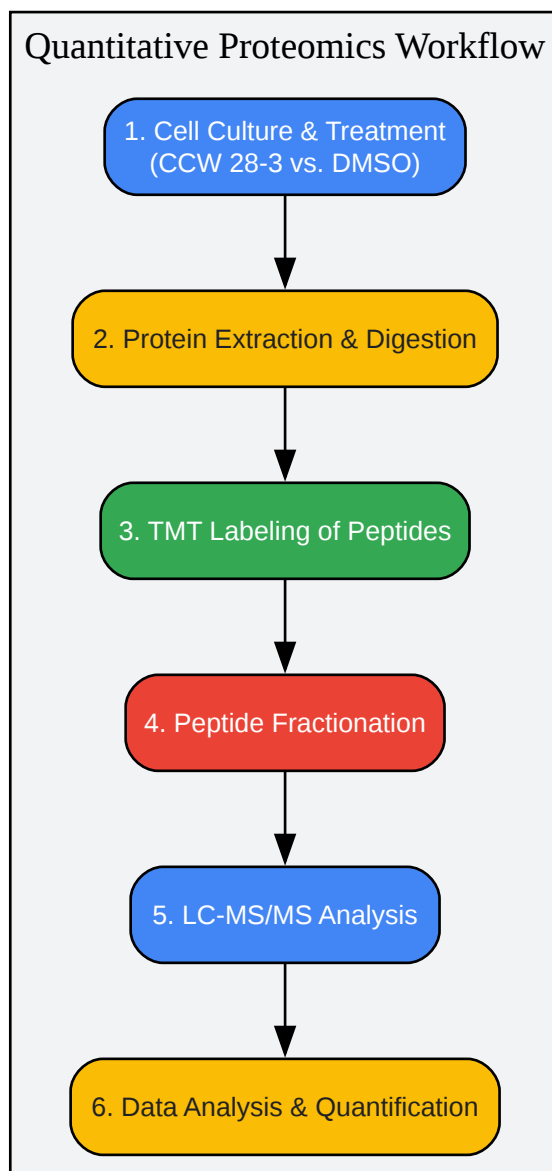
Formulation Type	Components	Preparation Steps
Aqueous Suspension	CCW 28-3, 0.5% (w/v) Carboxymethylcellulose (CMC) in saline, 0.25% (v/v) Tween 80	1. Prepare 0.5% CMC solution. 2. Add Tween 80. 3. Suspend CCW 28-3 in the vehicle and sonicate to achieve a uniform suspension.
Solution for IP Injection	CCW 28-3, DMSO, PEG300, Tween 80, Saline	1. Dissolve CCW 28-3 in a minimal amount of DMSO. 2. Add PEG300 and Tween 80 and mix. 3. Add saline to the final volume. (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

## Procedure for In Vivo Study:

- Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., by subcutaneous injection of cancer cells).
- Dosing:
  - Prepare the **CCW 28-3** formulation fresh before each administration.
  - Administer the formulation to the mice via the desired route (e.g., IP injection).
  - Include a vehicle control group.
- Monitoring:
  - Monitor tumor volume and body weight regularly.
  - At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for BRD4 levels).

## Protocol 3: Tandem Mass Tag (TMT)-based Quantitative Proteomics

This protocol provides a general workflow to assess the selectivity of **CCW 28-3** by quantifying changes in the cellular proteome.



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Caption: TMT-based quantitative proteomics workflow.

Materials:



- Cells treated with **CCW 28-3** and vehicle control
- Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
- DTT and iodoacetamide
- Trypsin
- TMT labeling reagents
- C18 solid-phase extraction cartridges
- High-pH reversed-phase chromatography system
- LC-MS/MS instrument

#### Procedure:

- **Sample Preparation:** Treat cells with **CCW 28-3** (e.g., 1  $\mu$ M for 3 hours) and a vehicle control. Lyse the cells and extract proteins.
- **Protein Digestion:** Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
- **TMT Labeling:** Label the resulting peptides from each condition with different TMT isobaric tags according to the manufacturer's protocol.
- **Sample Cleanup and Fractionation:** Combine the labeled peptides, desalt using C18 SPE, and fractionate using high-pH reversed-phase chromatography.
- **LC-MS/MS Analysis:** Analyze each fraction by LC-MS/MS.
- **Data Analysis:** Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Determine the relative abundance of proteins in the **CCW 28-3** treated samples compared to the control.

## Disclaimer

The provided protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. It is recommended to consult the original research articles for further details. Appropriate safety precautions should be taken when handling all chemical reagents.

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